4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide

Beschreibung

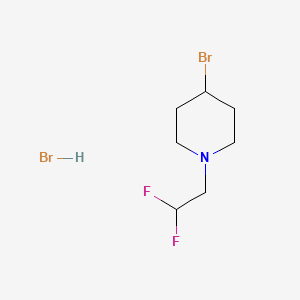

4-Bromo-1-(2,2-difluoroethyl)piperidine hydrobromide is a halogenated piperidine derivative featuring a bromine atom at the 4-position and a 2,2-difluoroethyl group at the 1-position of the piperidine ring. The hydrobromide salt enhances its stability and solubility for pharmaceutical or synthetic applications. The 2,2-difluoroethyl group is notable for its electron-withdrawing properties, which may influence reactivity and binding interactions in drug design contexts.

Eigenschaften

Molekularformel |

C7H13Br2F2N |

|---|---|

Molekulargewicht |

308.99 g/mol |

IUPAC-Name |

4-bromo-1-(2,2-difluoroethyl)piperidine;hydrobromide |

InChI |

InChI=1S/C7H12BrF2N.BrH/c8-6-1-3-11(4-2-6)5-7(9)10;/h6-7H,1-5H2;1H |

InChI-Schlüssel |

KLHTXRBRTCBBNM-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCC1Br)CC(F)F.Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide typically involves the reaction of 4-bromopiperidine with 2,2-difluoroethyl bromide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt .

Analyse Chemischer Reaktionen

4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the difluoroethyl group.

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide has several applications in scientific research:

Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated piperidines.

Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoroethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Electronic and Steric Effects

Biologische Aktivität

4-Bromo-1-(2,2-difluoroethyl)piperidine hydrobromide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to the piperidine class, which is significant in medicinal chemistry for its diverse biological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H10BrF2N

- Molecular Weight : 250.08 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. The presence of the bromine and difluoroethyl groups enhances its lipophilicity and binding affinity to these targets, potentially modulating their activity.

Anti-Cancer Activity

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit selective cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung cancer), HCT-116 (colon cancer), MCF-7 (breast cancer).

- Methodology : MTT assay was employed to evaluate cell viability.

- Findings : Compounds derived from piperidine showed comparable anticancer potential to standard chemotherapeutics like 5-FU. Specifically, certain derivatives demonstrated significant inhibition of cell proliferation and induced apoptosis in cancer cells by disrupting the cell cycle at the G2/M phase .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that piperidine derivatives can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. For example:

- AChE Inhibition : Compounds with similar structures have shown promising AChE inhibitory activity with IC50 values in the nanomolar range.

- Mechanism : The inhibition of AChE leads to increased levels of acetylcholine in synapses, which may improve cognitive functions .

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how modifications in the chemical structure influence biological activity:

Case Studies

-

Case Study on Anti-Cancer Activity :

- A study synthesized various derivatives of piperidine and evaluated their effects on A549 and HCT-116 cell lines.

- Results indicated that certain compounds exhibited over 70% inhibition of cell growth at low micromolar concentrations.

- Neuroprotective Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.